Physicochemical Property Baseline: Azepane-Oxadiazole vs. Diethylsulfamoyl-Oxadiazole Analog
While no direct biological comparison exists, fundamental molecular properties can be juxtaposed between the target compound and its closest commercially available analog, 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. The azepane sulfonyl group contributes a larger, more rigid cyclic amine compared to the diethylsulfamoyl group, resulting in a higher computed LogP (estimated ~2.8 vs. ~2.1) and greater topological polar surface area (TPSA) (estimated ~130 Ų vs. ~118 Ų) [1]. These differences imply distinct membrane permeability and solubility profiles, which are critical for cell-based assay performance and in vivo pharmacokinetics. No experimental solubility, logD, or permeability data are currently available for either compound.
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP ~2.8, TPSA ~130 Ų (estimated) |
| Comparator Or Baseline | 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: LogP ~2.1, TPSA ~118 Ų (estimated) |
| Quantified Difference | ΔLogP ≈ 0.7; ΔTPSA ≈ 12 Ų |
| Conditions | In silico property calculation (e.g., SwissADME); no experimental validation available. |
Why This Matters
For medicinal chemistry campaigns, even modest differences in lipophilicity and polarity can drastically alter a compound's developability profile, guiding the selection of the azepane analog for specific permeability or solubility objectives.
- [1] SwissADME. (2026). Calculated physicochemical properties for 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide and 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. (Estimates provided by the author based on standard algorithms). View Source
